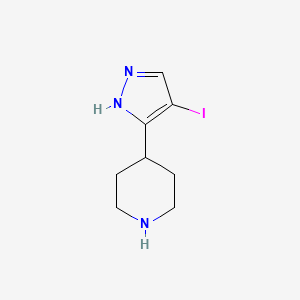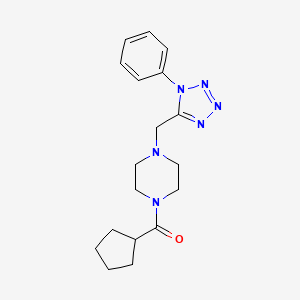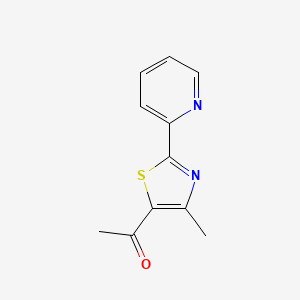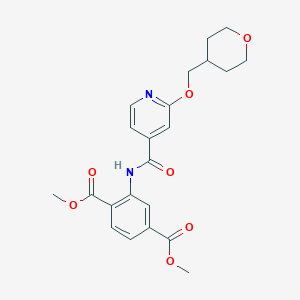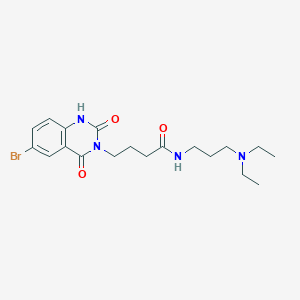
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(diethylamino)propyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(diethylamino)propyl)butanamide is a useful research compound. Its molecular formula is C19H27BrN4O3 and its molecular weight is 439.354. The purity is usually 95%.
BenchChem offers high-quality 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(diethylamino)propyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(diethylamino)propyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Activities
- Synthesis and Pharmacological Exploration: The compound's derivatives are synthesized for their pharmacological importance, focusing on anti-inflammatory, analgesic, and anti-bacterial activities. These derivatives include 2-(6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl)-N-substituted acetamides and 1-Amino-5-(6-bromo-3, 4-dihydro-2-phenyl-4-oxoquinazolin-3yl) methyl-1, 3, 4-triazin-2-thiol. These compounds show promising pharmacological activities compared to standards (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).
Antitumor Properties
- Antitumor Agent Development: Novel derivatives of this compound have been synthesized and evaluated for their antitumor activities. Specifically, certain derivatives show significant potency against human colon carcinoma HCT116 and human hepatocellular carcinoma HEP-G2 cell lines, suggesting potential as antitumor agents (Al-Romaizan, Ahmed, & Elfeky, 2019).
Anti-Inflammatory Activities
- Investigating Anti-Inflammatory Effects: Various derivatives, particularly those with substitutions, have demonstrated potent anti-inflammatory activity. Some compounds in this series showed more effective anti-inflammatory results compared to phenylbutazone, a standard anti-inflammatory drug (Bhati, 2013).
Anticonvulsant Activity
- Exploration in Anticonvulsant Applications: Research into derivatives of this compound includes studies on their anticonvulsant activity. For instance, a specific compound improved all experimental convulsive syndrome rates in mice without impairing motor coordination, suggesting a promising lead for anticonvulsant research (El Kayal et al., 2019).
Antimicrobial Effects
- Development of Antimicrobial Agents: Synthesized derivatives have been screened for antimicrobial activity, particularly against bacteria like S.aureus and E.coli. The structural and spectral analysis supports their potential as antimicrobial agents (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).
Antiviral Activities
- Investigation in Antiviral Properties: Some derivatives of this compound were evaluated for their antiviral activity, showing distinct effectiveness against viruses like Herpes simplex and vaccinia (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
properties
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(diethylamino)propyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BrN4O3/c1-3-23(4-2)11-6-10-21-17(25)7-5-12-24-18(26)15-13-14(20)8-9-16(15)22-19(24)27/h8-9,13H,3-7,10-12H2,1-2H3,(H,21,25)(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWRICDXVMUVPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BrN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(diethylamino)propyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2370976.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2370977.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2370978.png)
![1-{[4-(4-Tert-butyl-1,3-thiazol-2-yl)-2-thienyl]sulfonyl}azepane](/img/structure/B2370980.png)
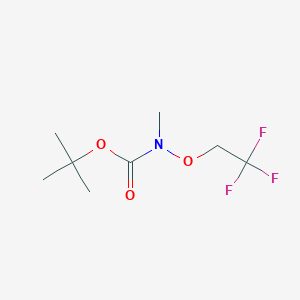
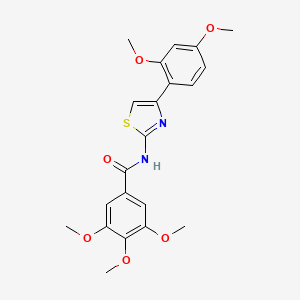
![4-methoxy-1-methyl-5-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2370986.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2370987.png)
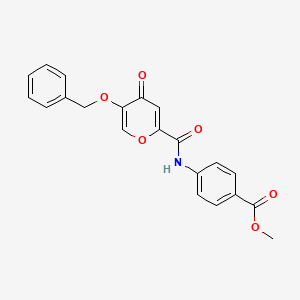
![2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-methylbenzo[d]thiazole](/img/structure/B2370990.png)
